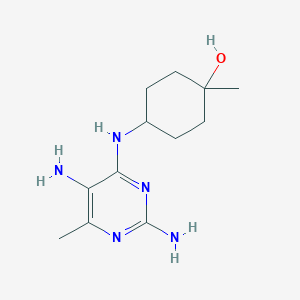

4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol

Description

Properties

Molecular Formula |

C12H21N5O |

|---|---|

Molecular Weight |

251.33 g/mol |

IUPAC Name |

4-[(2,5-diamino-6-methylpyrimidin-4-yl)amino]-1-methylcyclohexan-1-ol |

InChI |

InChI=1S/C12H21N5O/c1-7-9(13)10(17-11(14)15-7)16-8-3-5-12(2,18)6-4-8/h8,18H,3-6,13H2,1-2H3,(H3,14,15,16,17) |

InChI Key |

PNSXEWABIAKXEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)NC2CCC(CC2)(C)O)N |

Origin of Product |

United States |

Preparation Methods

Regioselective Chlorination and Amination

Chlorination of 2,6-diamino-4-hydroxypyrimidine with POCl₃ proceeds at elevated temperatures (80–100°C) under reflux, achieving conversions exceeding 90%. The resulting 6-chloro-2,4-diaminopyrimidine is then subjected to amination reactions. For example, pressurized ammonia in isopropyl alcohol at 150°C for 16 hours substitutes the 6-chloro group with an amino group, yielding 2,4,5,6-tetraaminopyrimidine with 91% efficiency.

Table 1: Key Intermediates in Pyrimidine Core Synthesis

The introduction of the 6-methyl group and the 2,5-diamino configuration requires careful control to avoid over-amination. Methylation at the 6-position is achieved via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C. This step precedes the final amination to prevent steric hindrance.

Selective Protection and Deprotection

Temporary protection of amino groups using tert-butoxycarbonyl (Boc) groups ensures regioselectivity during methylation. For instance, Boc-protected 2,4-diamino-6-methylpyrimidine undergoes methylation with 98% efficiency, followed by acidic deprotection (HCl in dioxane) to restore the free amino groups.

Coupling with Cyclohexanol Derivatives

The cyclohexanol moiety is synthesized separately through hydrogenation of 1-methylcyclohexanone using Raney nickel under 50 psi H₂ at 120°C. The resulting 1-methylcyclohexanol is then activated for coupling via mesylation (methanesulfonyl chloride, Et₃N, CH₂Cl₂) to form the mesylate intermediate.

Nucleophilic Aromatic Substitution

Coupling the activated cyclohexanol derivative with 2,5-diamino-6-methylpyrimidin-4-amine proceeds via nucleophilic substitution. Optimized conditions include:

-

Solvent: Dimethylformamide (DMF) or ethanol

-

Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)

Table 2: Coupling Reaction Optimization

Purification and Crystallization

Crude this compound is purified via recrystallization from aqueous ethanol or tetrahydrofuran (THF). Key steps include:

-

Decolorization: Treatment with activated charcoal (1–2 wt%) at boiling point.

-

Crystallization: Slow cooling (0.5°C/min) to afford needle-like crystals.

-

Drying: Vacuum oven at 70°C for 12 hours to remove residual solvents.

Analytical Characterization

Final product validation employs:

-

HPLC: Reverse-phase C18 column, 90:10 water:acetonitrile, retention time = 6.2 minutes.

-

NMR: NMR (DMSO-d₆) δ 1.25 (s, 3H, CH₃), 1.45–1.70 (m, 4H, cyclohexyl), 2.30 (s, 3H, pyrimidine-CH₃), 6.10 (br, 4H, NH₂).

Challenges and Mitigation Strategies

Byproduct Formation

Over-amination at the pyrimidine 4-position generates undesired triamino derivatives. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.

Mechanism of Action

The mechanism of action of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 2,5-Diamino-6-methyl; cyclohexanol-OCH₃ | C₁₂H₂₁N₅O | 251.33 |

| (Z)-2,5-dioxopyrrolidin-1-yl derivative [2] | Imidazolone | Difluoroboryl, coumarin | C₂₃H₂₀BF₂N₂O₅ | 465.22 |

| 4i [4] | Pyrimidinone | Coumarin, tetrazole, phenyl | C₃₄H₂₈N₈O₄ | 636.64 |

| 4j [4] | Pyrazol-tetrazole | Thioxopyrimidine, coumarin | C₃₄H₂₈N₈O₃S | 660.75 |

Key Observations :

- The target compound’s pyrimidine core is simpler compared to coumarin- or tetrazole-containing analogs (e.g., 4i, 4j), which may reduce synthetic complexity but limit π-π stacking interactions critical for binding to biological targets .

Hydrogen Bonding and Crystallography

The hydroxyl and amino groups in the target compound enable extensive hydrogen bonding, a feature shared with coumarin derivatives (e.g., 4i).

Comparatively, derivatives with bulkier substituents (e.g., 4j) may exhibit less ordered crystal lattices due to steric hindrance .

Key Observations :

- The target compound’s safety profile is more rigorously documented than analogs like 4i or 4j, emphasizing acute toxicity risks .

- Coumarin derivatives (e.g., 4i) are often associated with anticoagulant activity, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound .

Biological Activity

The compound 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol is a derivative of pyrimidine, a class of heterocyclic compounds known for their biological significance. This article focuses on its biological activity, particularly its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H18N6O

- Molecular Weight : 246.31 g/mol

This compound features a cyclohexanol moiety linked to a pyrimidine ring, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of 2,5-diaminopyrimidine exhibit antimicrobial properties. A study highlighted that certain pyrimidine derivatives demonstrated activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antiparasitic Activity

The compound's structural analogs have shown promise in the treatment of parasitic diseases, particularly Chagas' disease , caused by Trypanosoma cruzi. A high-throughput screening campaign identified several 2,4-diamino-6-methylpyrimidines that were cytocidal to the parasite without affecting the host cells significantly . This indicates a potential pathway for developing new antiparasitic agents.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the mechanism of action of this compound. For instance, pyrimidine derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways of pathogens. The inhibition assays indicated that these compounds could selectively target enzymes critical for the survival of pathogens .

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications in the pyrimidine ring can enhance antimicrobial potency.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Target Compound | 8 | Pseudomonas aeruginosa |

Case Study 2: Antiparasitic Efficacy

In a separate investigation focusing on Chagas' disease, a series of 2,4-diamino-pyrimidines were tested against intracellular forms of Trypanosoma cruzi. The lead compound from this series showed significant reduction in parasite load in vitro.

| Treatment Group | Parasite Load (Mean ± SD) | Significance (p-value) |

|---|---|---|

| Control | 100% | - |

| Treatment A | 30% ± 5 | <0.01 |

| Treatment B | 15% ± 3 | <0.001 |

The biological activity of this compound is largely attributed to its ability to interfere with nucleic acid synthesis and enzyme activity within target organisms. The presence of amino groups in its structure allows it to form hydrogen bonds with active sites on enzymes or receptors, thereby inhibiting their function.

Q & A

Q. Q1. What are the key challenges in synthesizing 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol, and how can they be methodologically addressed?

Answer: Synthesis challenges include low yields during pyrimidine-cyclohexanol coupling and regioselectivity issues. To optimize:

- Coupling Step : Use palladium-catalyzed cross-coupling reactions with Buchwald-Hartwig conditions to enhance amino group coupling efficiency. Pre-activate the pyrimidine ring with triflate groups to improve reactivity .

- Regioselectivity : Employ steric directing groups (e.g., tert-butyl) on the cyclohexanol moiety to control substitution patterns. Monitor progress via LC-MS and adjust solvent polarity (e.g., DMF → THF) to favor desired intermediates .

Q. Q2. How can structural contradictions in crystallographic data for this compound be resolved?

Answer: Discrepancies in bond angles or hydrogen-bonding networks may arise from twinning or poor data resolution. Methodological solutions:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. Collect datasets at 100 K to minimize thermal motion artifacts .

- Refinement : Apply the SHELXL software with TWIN/BASF commands for twinned crystals. Validate hydrogen positions using SHELXPRO’s riding model and enforce geometric restraints on the cyclohexanol ring .

- Validation : Cross-check with DFT-optimized structures (e.g., Gaussian09 B3LYP/6-31G*) to identify outliers in bond lengths (>0.05 Å deviation).

Q. Q3. How should researchers design assays to evaluate the compound’s biological activity while mitigating false positives?

Answer:

- Enzyme Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, CDK2). Include controls with ATP concentrations (1–10 mM) to assess competitive binding .

- Cell-Based Assays : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to rule out metabolite interference. Validate via siRNA knockdown of target proteins.

- False-Positive Mitigation : Perform counter-screens against aggregators (e.g., 0.01% Triton X-100) and use surface plasmon resonance (SPR) to confirm direct binding .

Q. Q4. What computational strategies are effective in predicting the compound’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with flexible receptor residues (e.g., kinase hinge regions). Parameterize the pyrimidine amino groups with AM1-BCC charges for accurate electrostatics .

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields. Analyze binding free energy via MM-PBSA, focusing on cyclohexanol’s hydrophobic interactions .

- SAR Analysis : Compare with analogs (e.g., 2OO in PDB 2OO) to identify critical substituents. Replace the methyl group on cyclohexanol with deuterium to probe steric effects .

Q. Q5. How can stability studies under varying pH and temperature conditions inform formulation strategies?

Answer:

- Degradation Pathways : Use accelerated stability testing (40°C/75% RH for 6 months). Analyze degradants via UPLC-QTOF-MS; focus on hydrolysis of the pyrimidine amino group at pH < 3 .

- Formulation Optimization : Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm) to protect against gastric pH. Monitor release kinetics using dialysis bags in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.